Cas no 420-87-1 (Sodium 2,2,2-trifluoroethanolate)

Sodium 2,2,2-trifluoroethanolate structure
420-87-1 structure
Product Name:Sodium 2,2,2-trifluoroethanolate
CAS No:420-87-1
MF:C2H2F3NaO
MW:122.02166223526
MDL:MFCD20488850
CID:324837
PubChem ID:23677971
Update Time:2025-11-02

Sodium 2,2,2-trifluoroethanolate Chemical and Physical Properties

Names and Identifiers

    • Ethanol,2,2,2-trifluoro-, sodium salt (1:1)
    • sodium,2,2,2-trifluoroethanolate
    • Ethanol, 2,2,2-trifluoro-, sodium salt
    • Sodium trifluoroethoxide
    • 2,2,2-Trifluoroethanol sodium salt
    • Sodium 2,2,2-trifluoroethanol
    • Sodium 2,2,2-trifluoroethoxide
    • Sodium trifluoroethanol
    • Sodium 2,2,2-trifluoroethanolate
    • SY238193
    • SCHEMBL757602
    • CF3CH2ONa
    • AKOS032947944
    • CS-0379048
    • NS00043250
    • Sodium 2,2,2-trifluoroethanolate, tech grade
    • 2,2,2-Trifluoroethanol, sodium salt
    • sodium;2,2,2-trifluoroethanolate
    • 2,2,2-Trifluoroethoxysodium
    • EINECS 206-998-6
    • DTXSID4059960
    • 420-87-1
    • Ethanol, 2,2,2-trifluoro-, sodium salt (1:1)
    • DS-015903
    • MDL: MFCD20488850
    • Inchi: 1S/C2H2F3O.Na/c3-2(4,5)1-6;/h1H2;/q-1;+1
    • InChI Key: MSGMXYUAWZYTFC-UHFFFAOYSA-N
    • SMILES: [Na+].FC(C[O-])(F)F

Computed Properties

  • Exact Mass: 121.99556
  • Monoisotopic Mass: 121.99554345g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 42.7
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 23.1Ų

Experimental Properties

  • PSA: 23.06

Sodium 2,2,2-trifluoroethanolate Pricemore >>

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Additional information on Sodium 2,2,2-trifluoroethanolate

Recent Advances in the Application of Sodium 2,2,2-trifluoroethanolate (CAS: 420-87-1) in Chemical Biology and Pharmaceutical Research

Sodium 2,2,2-trifluoroethanolate (CAS: 420-87-1) has emerged as a versatile reagent in chemical biology and pharmaceutical research due to its unique physicochemical properties. Recent studies have highlighted its potential in facilitating nucleophilic substitution reactions, serving as a key intermediate in the synthesis of fluorinated compounds, and enhancing the stability of bioactive molecules. This research brief synthesizes the latest findings on the applications and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Sodium 2,2,2-trifluoroethanolate in the synthesis of trifluoromethylated aromatic compounds, which are increasingly important in drug discovery due to their enhanced metabolic stability and lipophilicity. The researchers utilized this reagent under mild conditions to achieve high yields (85-92%) with excellent regioselectivity, suggesting its superiority over traditional trifluoromethylation agents. Mechanistic studies revealed that the sodium counterion plays a crucial role in stabilizing the transition state during the reaction.

In pharmaceutical formulation, recent advancements have explored Sodium 2,2,2-trifluoroethanolate as a potential stabilizer for protein-based therapeutics. A 2024 Bioconjugate Chemistry publication reported its ability to maintain the tertiary structure of monoclonal antibodies in lyophilized formulations, with demonstrated stability improvements of up to 40% compared to conventional excipients. This application is particularly promising for biologics requiring long-term storage or transport under challenging environmental conditions.

The compound's role in PROTAC (Proteolysis Targeting Chimera) technology has also gained attention. Research from early 2024 showed that Sodium 2,2,2-trifluoroethanolate can effectively modulate the hydrophobicity of linker regions in PROTAC molecules, improving their cellular permeability while maintaining target protein binding affinity. This dual functionality addresses one of the major challenges in PROTAC development and could significantly accelerate the discovery of novel targeted protein degraders.

Toxicity profiling of Sodium 2,2,2-trifluoroethanolate has been updated in recent regulatory assessments. While the compound shows favorable acute toxicity profiles (LD50 > 2000 mg/kg in rodent models), chronic exposure studies suggest the need for careful handling procedures due to potential renal effects at high concentrations. These findings have important implications for industrial-scale applications and worker safety protocols in pharmaceutical manufacturing settings.

Looking forward, several research groups are investigating the potential of Sodium 2,2,2-trifluoroethanolate in radiopharmaceutical applications. Preliminary results indicate its utility in fluorine-18 labeling reactions, with faster reaction kinetics and higher radiochemical yields compared to existing methods. This could significantly impact the development of next-generation PET imaging agents, particularly for neurological and oncological applications.

In conclusion, Sodium 2,2,2-trifluoroethanolate (CAS: 420-87-1) continues to demonstrate remarkable versatility across multiple domains of chemical biology and pharmaceutical research. From synthetic chemistry to biologics formulation and emerging therapeutic modalities, this compound offers unique advantages that warrant further investigation. Future research directions should focus on expanding its applications in targeted drug delivery systems and exploring its potential in green chemistry approaches to reduce environmental impact in pharmaceutical manufacturing.

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